N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyclohexenyl group, a triazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the cyclohexenyl group and the triazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide (NaN₃) or alkyl halides.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of triazole derivatives or substituted cyclohexenyl compounds.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The triazole ring, in particular, is known for its ability to bind to various enzymes and receptors, influencing biological processes.
Comparison with Similar Compounds
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of a methyl group.
N-(cyclohex-1-en-1-yl)-2-(pyrrolidin-1-yl)cyclohex-1-ene-1-carboxamide: Contains a pyrrolidine ring instead of a triazole ring.
Uniqueness: N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of functional groups, which provides it with distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-(4-methylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-14-7-9-16(10-8-14)22-13-17(20-21-22)18(23)19-12-11-15-5-3-2-4-6-15/h5,7-10,13H,2-4,6,11-12H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGHWMIJYGZFFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCCC3=CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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